molecular formula C23H18N2O4 B6429872 2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one CAS No. 2097888-46-3

2-(3,4-dimethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Cat. No. B6429872
CAS RN: 2097888-46-3
M. Wt: 386.4 g/mol
InChI Key: JLTIAXODPLJWFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phenyl ring, the addition of the methoxy groups, and the formation of the 12-oxa-1,3-diazatetraphen-4-one moiety. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the methoxy groups and the 12-oxa-1,3-diazatetraphen-4-one moiety could potentially make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. This typically includes its toxicity, flammability, and reactivity. Proper handling and disposal procedures would be outlined in its Material Safety Data Sheet .

properties

IUPAC Name

14-(3,4-dimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-27-19-10-8-14(11-20(19)28-2)21-24-22(26)17-12-16-15-6-4-3-5-13(15)7-9-18(16)29-23(17)25-21/h3-11H,12H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTIAXODPLJWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-(3,4-Dimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one

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